molecular formula C5H9F2N B1457648 3,3-Difluoro-4-methylpyrrolidine CAS No. 1554367-59-7

3,3-Difluoro-4-methylpyrrolidine

Cat. No.: B1457648
CAS No.: 1554367-59-7
M. Wt: 121.13 g/mol
InChI Key: RFVCPSBRCPBAFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Difluoro-4-methylpyrrolidine: is a fluorinated pyrrolidine derivative with the molecular formula C5H9F2N and a molecular weight of 121.13 g/mol . This compound is characterized by the presence of two fluorine atoms at the 3-position and a methyl group at the 4-position of the pyrrolidine ring. It is a versatile building block in organic synthesis and has applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-4-methylpyrrolidine typically involves the fluorination of 4-methylpyrrolidine. One common method is the direct fluorination using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar fluorinating agents. The reaction conditions are optimized to achieve high yields and purity. The product is then purified using standard techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluoro-4-methylpyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,3-Difluoro-4-methylpyrrolidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Difluoro-4-methylpyrrolidine involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives synthesized from this compound .

Comparison with Similar Compounds

Uniqueness: 3,3-Difluoro-4-methylpyrrolidine is unique due to the presence of both fluorine atoms and a methyl group, which confer distinct chemical and physical properties. These modifications enhance its reactivity and binding affinity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3,3-difluoro-4-methylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N/c1-4-2-8-3-5(4,6)7/h4,8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVCPSBRCPBAFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC1(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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